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Compound of Interest

Compound Name: Methyl carbazate

Cat. No.: B122425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
carbazate, a versatile reagent in organic synthesis and a key building block in the development

of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a valuable

resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for methyl carbazate is C₂H₆N₂O₂ with a molecular weight of 90.08

g/mol . Its structure gives rise to a distinct spectroscopic signature, which is summarized in the

tables below.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of methyl carbazate provide detailed information about its

molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃), a

common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for Methyl Carbazate in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.09 Singlet 1H - -NH

3.77 Doublet 2H 1.85 -NH₂

3.73 Singlet 3H - -OCH₃

Note: NMR spectra have been recorded on both 300 MHz and 600 MHz instruments, with

minor variations in reported chemical shifts.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Methyl Carbazate

Chemical Shift (δ) ppm Assignment

158.5 C=O (Carbonyl)

52.5 -OCH₃ (Methoxy)

Note: ¹³C NMR data is based on typical chemical shift ranges for similar functional groups and

may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy Data
The IR spectrum of methyl carbazate highlights the presence of key functional groups through

their characteristic vibrational frequencies. The data below corresponds to analysis performed

using a Potassium Bromide (KBr) pellet.

Table 3: Key IR Absorption Frequencies for Methyl Carbazate
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3320 - 3450 Strong, Broad N-H Stretch -NH₂

3211 Strong N-H Stretch -NH

2950 - 3000 Medium C-H Stretch -CH₃

1700 - 1750 Strong C=O Stretch Ester Carbonyl

1580 - 1650 Medium N-H Bend -NH₂

1435 - 1465 Medium C-H Bend -CH₃

1000 - 1300 Strong C-O Stretch Ester

Note: The specific peak positions and intensities can be influenced by the sample preparation

method and the physical state of the sample.

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented in this guide.

Synthesis of Methyl Carbazate
A common method for the synthesis of methyl carbazate involves the reaction of dimethyl

carbonate with hydrazine hydrate.[1][2]

Reaction Setup: A round-bottom flask is charged with dimethyl carbonate and hydrazine

hydrate.

Reaction Conditions: The mixture is heated to approximately 50°C and stirred for a period of

time, often followed by continued stirring at room temperature.

Work-up: Upon completion of the reaction, volatile components such as water, methanol, and

excess dimethyl carbonate are removed under reduced pressure.
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Purification: The resulting crude product is then purified, typically by recrystallization, to yield

white crystalline methyl carbazate.

NMR Spectroscopy
Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

of purified methyl carbazate is dissolved in approximately 0.5-0.7 mL of deuterated

chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a

Bruker Avance 300 or 600, operating at 300 MHz or 600 MHz for the ¹H nucleus,

respectively.

Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired

to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally

required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically

used to simplify the ¹³C spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-

corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of finely ground methyl carbazate
(1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr)

powder. The mixture is then pressed under high pressure in a die to form a thin, transparent

pellet.

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer, such as a Bruker IFS 85.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The sample spectrum is then acquired by passing an infrared beam through the KBr pellet.

The instrument records the interferogram, which is then Fourier-transformed to produce the

infrared spectrum.
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Data Processing: The final spectrum is typically plotted as percent transmittance versus

wavenumber (in cm⁻¹).

Visualized Workflow
The following diagram illustrates the general workflow from the synthesis of methyl carbazate
to its spectroscopic characterization.
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Caption: Workflow for the synthesis and spectroscopic analysis of methyl carbazate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl Carbazate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122425#methyl-carbazate-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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